molecular formula C18H23NO4 B2381434 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide CAS No. 1798621-19-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2381434
CAS No.: 1798621-19-8
M. Wt: 317.385
InChI Key: OTOYTODNOROEBQ-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.385. The purity is usually 95%.
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Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H21NO5 and a molecular weight of 339.41 g/mol. Its structure features a furan ring, a hydroxy group, and a methoxyphenyl group, which contribute to its biological activity.

Key Structural Features

FeatureDescription
Furan RingContributes to biological activity
Hydroxy GroupPotential for hydrogen bonding
Methoxyphenyl GroupEnhances lipophilicity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan ring and sulfonamide group facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling: It can affect signal transduction pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Antioxidant Effects: It demonstrates scavenging activity against free radicals, contributing to its protective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces cytokine production in vitro
AntioxidantScavenges DPPH radicals

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Effects:
    • A study evaluated the compound's effectiveness against common pathogens. Results indicated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.
  • Anti-inflammatory Research:
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18(21,12-16-4-3-11-23-16)13-19-17(20)10-7-14-5-8-15(22-2)9-6-14/h3-6,8-9,11,21H,7,10,12-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYTODNOROEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CCC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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